molecular formula C19H17N3O4S B11022147 4-methyl-3-nitro-N',N'-diphenylbenzenesulfonohydrazide

4-methyl-3-nitro-N',N'-diphenylbenzenesulfonohydrazide

Cat. No.: B11022147
M. Wt: 383.4 g/mol
InChI Key: BIJYOKRYXURUKH-UHFFFAOYSA-N
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Description

4-methyl-3-nitro-N’,N’-diphenylbenzenesulfonohydrazide is an organic compound with the molecular formula C20H17N3O3S This compound is characterized by its complex structure, which includes a sulfonohydrazide group, a nitro group, and two phenyl rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-3-nitro-N’,N’-diphenylbenzenesulfonohydrazide typically involves multiple steps:

    Diazotization: The nitro compound is then subjected to diazotization, where it reacts with sodium nitrite and hydrochloric acid to form a diazonium salt.

    Coupling Reaction: The diazonium salt is coupled with diphenylamine under basic conditions to form the final product.

Industrial Production Methods

In an industrial setting, the production of 4-methyl-3-nitro-N’,N’-diphenylbenzenesulfonohydrazide is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized for temperature, pressure, and reagent concentrations to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The aromatic rings can participate in electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).

Major Products

    Oxidation: 4-methyl-3-nitrobenzoic acid.

    Reduction: 4-methyl-3-amino-N’,N’-diphenylbenzenesulfonohydrazide.

    Substitution: Halogenated derivatives of the original compound.

Scientific Research Applications

Chemistry

In chemistry, 4-methyl-3-nitro-N

Properties

Molecular Formula

C19H17N3O4S

Molecular Weight

383.4 g/mol

IUPAC Name

4-methyl-3-nitro-N',N'-diphenylbenzenesulfonohydrazide

InChI

InChI=1S/C19H17N3O4S/c1-15-12-13-18(14-19(15)22(23)24)27(25,26)20-21(16-8-4-2-5-9-16)17-10-6-3-7-11-17/h2-14,20H,1H3

InChI Key

BIJYOKRYXURUKH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)NN(C2=CC=CC=C2)C3=CC=CC=C3)[N+](=O)[O-]

Origin of Product

United States

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